(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine
Description
Properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-[(3-methoxyphenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-28-18-4-2-3-15(9-18)13-29-27-11-14-5-7-17(8-6-14)30-20-19(22)10-16(12-26-20)21(23,24)25/h2-12H,13H2,1H3/b27-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAGLNSAYIEGCE-LUOAPIJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)pyridine intermediate. This can be achieved through the chlorination of 3-trifluoromethylpyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Phenol Derivative: The pyridine intermediate is then coupled with a phenol derivative, such as 4-hydroxybenzaldehyde, under basic conditions to form the corresponding ether.
Formation of the Final Compound: The final step involves the condensation of the ether intermediate with 3-methoxybenzaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and methoxy groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the trifluoromethyl group contributes to its efficacy against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| LXFA 629 | 0.003 |
| MAXF 401 | 0.003 |
| Other tested lines | 26.1 - 34.3 |
These findings suggest that this compound could be a candidate for further development in cancer therapeutics, particularly in targeting resistant cancer types.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. For instance, it shows potential as a topoisomerase II inhibitor, similar to established drugs like etoposide, which is widely used in cancer treatment. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can significantly influence enzyme inhibition potency.
Neurological Disorders
Emerging research suggests that (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine may possess neuroprotective properties. The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary studies have indicated antimicrobial properties against various bacterial strains. The compound’s effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Further investigations are needed to quantify this activity and explore its mechanism of action.
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in MDPI evaluated the cytotoxic effects of similar compounds on various cancer cell lines, showing promising results that align with findings for this compound .
- Enzyme Inhibition : Research on related compounds has demonstrated their role as enzyme inhibitors in cancer therapy, supporting the hypothesis that this compound may exhibit similar properties .
- Neuroprotective Effects : Investigations into the neuroprotective effects of structurally similar compounds suggest that this compound could mitigate oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents (Pyridine/Phenyl) | Molecular Weight | Predicted Density (g/cm³) | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₁₆ClF₃N₂O₃ | 3-Cl, 5-CF₃ (pyridine); 3-OCH₃ (Ph) | 460.82 | 1.45–1.55* | 350–400* |
| (E)-(4-Chlorophenyl)methoxyamine | C₂₀H₁₃Cl₂N₃O₂S | 4-Cl (Ph); 4-SC₆H₄Cl, 3-NO₂ (Ph) | 454.30 | 1.52±0.1 | 420±52 |
| (E)-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}(…methylidene)amine | C₁₄H₇Cl₂F₆N₃O | 3-Cl, 5-CF₃ (pyridine) | 418.12 | 1.55±0.1 | 388.9±52 |
| (E)-(4-Methylphenyl)methoxyamine | C₂₀H₁₈N₂OS | 2-SC₆H₅ (pyridine); 4-CH₃ (Ph) | 342.44 | 1.28±0.1 | 320±50 |
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring enhance electrophilicity and metabolic stability compared to methyl or methoxy substituents .
- Thermal Stability : Higher predicted boiling points in CF₃/Cl-containing compounds (e.g., 388.9°C vs. 320°C in ) correlate with stronger intermolecular forces.
Biological Activity
The compound (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine , also known by its CAS number 1092343-82-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H16ClF3N2O3
- Molecular Weight : 436.81 g/mol
- IUPAC Name : 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N'-(3-methoxyphenyl)methylideneamine
The compound is characterized by a trifluoromethyl group and a chloro-substituted pyridine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing pyridine and methoxy groups have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Doxorubicin |
| HCT-116 (Colon Cancer) | 1.54 | Prodigiosin |
| U-937 (Leukemia) | 0.19 | - |
These findings suggest that the compound may induce apoptosis through caspase activation and cell cycle arrest, as indicated by flow cytometry assays performed on MCF-7 cells .
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:
- Caspase Activation : The compound has been shown to increase caspase-3/7 activity, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It appears to induce G1 phase arrest in cancer cells, which is crucial for preventing proliferation.
- Hydrophobic Interactions : Molecular docking studies suggest strong interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .
In Vitro Studies
A study published in MDPI highlighted the cytotoxic effects of structurally related compounds on various cancer cell lines, demonstrating that modifications at the para position of the aromatic ring significantly impacted biological potency. The presence of electron-withdrawing groups (EWGs) was found to enhance activity, while electron-donating groups (EDGs) reduced it .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo evaluations are essential for understanding the therapeutic potential of this compound. Current literature lacks comprehensive in vivo studies; however, ongoing research aims to explore its pharmacokinetics and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
